Cas no 259180-78-4 (tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride)

tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride structure
259180-78-4 structure
Product Name:tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride
CAS No:259180-78-4
MF:C11H22N2O3
MW:230.303983211517
CID:2195791
PubChem ID:23562635
Update Time:2025-07-21

tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Aminoethyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester
    • tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
    • SCHEMBL19439155
    • 4-Boc-2-(2-aminoethyl)morpholine
    • CS-0079179
    • (S)-TERT-BUTYL 2-(2-AMINOETHYL)MORPHOLINE-4-CARBOXYLATE
    • MFCD13189481
    • AB68497
    • AT35769
    • EN300-1879024
    • DB-067491
    • DTXSID101194148
    • 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
    • 259180-78-4
    • SY288329
    • AB68498
    • tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride
    • Inchi: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
    • InChI Key: MKXWMSTYBUMLOC-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1CCN

Computed Properties

  • Exact Mass: 230.16304257g/mol
  • Monoisotopic Mass: 230.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.8Ų

tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride Pricemore >>

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tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride Related Literature

Additional information on tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride

Introduction to Tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate Hydrochloride (CAS No. 259180-78-4)

Tert-Butyl 2-(2-Aminoethyl)morpholine-4-carboxylate hydrochloride, identified by its CAS number 259180-78-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and an aminoethyl side chain, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride involve meticulous chemical processes that ensure high purity and yield. The tert-butyl group, a branched alkyl group, enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and cellular uptake. On the other hand, the 2-aminoethyl side chain introduces basicity and potential hydrogen bonding capabilities, which are crucial for its interaction with biological targets.

In recent years, there has been a growing interest in morpholine derivatives due to their role as intermediates in the synthesis of various pharmacologically active compounds. The carboxylate moiety in Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride provides a site for further functionalization, enabling the development of more complex molecules with tailored properties. This flexibility has made it a valuable building block in drug discovery and development.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been exploring its use as a scaffold for designing novel therapeutic agents. For instance, studies have shown that morpholine derivatives can exhibit antimicrobial, anti-inflammatory, and antiviral properties. The specific arrangement of functional groups in Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride may contribute to these effects by modulating interactions with biological targets such as enzymes and receptors.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for formulation into various pharmaceutical preparations. This solubility profile is particularly advantageous for developing drug formulations that require precise control over bioavailability and distribution within the body.

Recent advancements in computational chemistry have also facilitated a deeper understanding of the molecular interactions involving Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride. Molecular docking studies have been employed to predict how this compound might bind to specific biological targets, providing insights into its potential mechanisms of action. These studies often involve sophisticated algorithms that simulate the binding affinities and orientations of molecules within complex biological systems.

In addition to its pharmaceutical applications, this compound has shown promise in material science. Morpholine derivatives are known to form stable complexes with other molecules, which can be exploited for developing novel materials with enhanced properties. For example, the ability of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies.

The synthesis of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride typically involves multi-step organic reactions, starting from readily available precursors. Key steps include nucleophilic substitution reactions to introduce the aminoethyl side chain, followed by carboxylation to form the carboxylate group. The final step involves conversion to the hydrochloride salt to improve solubility and stability.

The purity and quality of Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride are critical for its intended applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and assess its purity. These methods provide detailed information about the molecular structure and impurity profiles, ensuring that the compound meets stringent pharmaceutical standards.

The growing body of research on morpholine derivatives underscores their significance in modern chemistry and medicine. As our understanding of their structural features and biological activities continues to expand, new opportunities for therapeutic intervention are likely to emerge. Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride stands out as a promising candidate for further exploration due to its unique chemical properties and versatile applications.

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